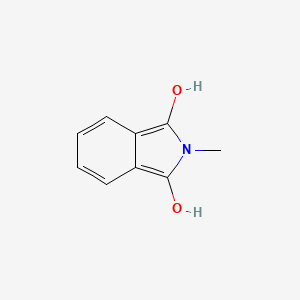

2-Methyl-2H-isoindole-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-methylisoindole-1,3-diol |

InChI |

InChI=1S/C9H9NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5,11-12H,1H3 |

InChI Key |

CNZGPENMTHOTAA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC=CC2=C1O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2h Isoindole 1,3 Diol and Analogous Isoindole Diols

Strategies for 2H-Isoindole Core Construction

The formation of the 2H-isoindole core can be achieved through several strategic approaches, including intramolecular cyclizations, transition metal-catalyzed reactions, electrocyclic reactions, and multi-component reactions.

Intramolecular Cyclization Reactions for Pyrrole (B145914) Ring Formation

Intramolecular cyclization represents a fundamental strategy for assembling the pyrrole ring of the isoindole system. A common approach involves the cyclization of ortho-alkynyl benzylamine (B48309) derivatives. These reactions are often facilitated by transition metal catalysts, such as gold, which can activate the alkyne functionality towards nucleophilic attack by the tethered amine. ua.es

Another notable intramolecular approach is the Pictet-Spengler-type cyclization. For instance, the reaction of 2-(bromomethyl)benzaldehydes with tryptamines can generate isoindole intermediates, which, upon treatment with an acid like trifluoroacetic acid, undergo cyclization to form isoindoline (B1297411) structures. ua.es

Transition Metal-Catalyzed Annulation and Cycloaddition Approaches

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of isoindole derivatives. researchgate.net Rhodium, palladium, platinum, and iron catalysts have been effectively employed in various annulation and cycloaddition strategies. thieme-connect.comthieme-connect.comacs.org

A rhodium(III)-catalyzed C-H activation/[4+1] annulation cascade of oxadiazolones with diazo compounds has been developed to produce fused 2H-isoindole scaffolds. acs.orgnih.gov This method proceeds through C-H activation, annulation, intramolecular cyclization, and an acyl migration cascade. acs.org Similarly, rhodium catalysis can be used in the dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines to construct isoindoles in a one-pot process. rsc.org

Palladium-catalyzed reactions are also prominent. For example, a Heck-type dearomative [4+2] annulation of 2H-isoindole derivatives with internal alkynes yields polycyclic pyrrolidine (B122466) scaffolds. ua.esresearchgate.net Platinum(II) and Iron(III) have been shown to catalyze the iminocarboxylation of oxime esters to generate N-acyl isoindoles, although the scope for isoindole formation can be limited by their instability. thieme-connect.comthieme-connect.com

| Catalyst System | Reactants | Reaction Type | Product | Reference |

| Rh(III) | Oxadiazolones, Diazo compounds | C-H Activation/[4+1] Annulation | Fused 2H-isoindoles | acs.orgnih.gov |

| Rh(III), Cu oxidant | Diarylimines, Vinyl ketones, Amines | Dehydrogenative Annulation | Isoindole derivatives | rsc.org |

| Pd(0) | 2H-isoindoles, Internal alkynes | Heck-type Dearomative [4+2] Annulation | Polycyclic pyrrolidines | ua.esresearchgate.net |

| Pt(II) or Fe(III) | Oxime esters | Iminocarboxylation | N-Acyl isoindoles | thieme-connect.comthieme-connect.com |

Electrocyclic Reactions in the Synthesis of 2H-Isoindoles

Electrocyclic reactions provide another avenue for the construction of the 2H-isoindole system. A notable example involves a [2π+2π] cycloaddition of an imine to a ketene (B1206846) generated in situ, followed by an electrocyclic reaction of a zwitterionic intermediate to yield isoindole derivatives containing an azetidin-2-one (B1220530) moiety. scispace.com

Retro-Diels-Alder reactions are also employed to generate moderately stable isoindoles. For instance, the reaction of an azabicycle with a tetrazine can produce 4,5,6,7-tetrafluoroisoindole via a Diels-Alder reaction followed by a thermally allowed electrocyclic fragmentation. ua.es

Multi-Component Reactions for Isoindole Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step and have been successfully applied to the synthesis of isoindole derivatives. researchgate.net The Ugi reaction, a well-known MCR, can be combined with an intramolecular Diels-Alder (IMDA) reaction to produce furo[2,3-f]isoindole and hexahydro-1H-isoindole derivatives. researchgate.net

A solid-phase multicomponent reaction has been developed for the synthesis of 3-substituted isoindolinones from a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile. nih.gov Furthermore, a catalyst-free [2+2+2] cycloaddition of maleimide (B117702) derivatives with nitroenamines has been reported for the synthesis of functionalized pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones. rsc.org

Regioselective Introduction of the N-Methyl Substituent

Once the isoindole or isoindoline core is established, the introduction of a methyl group onto the nitrogen atom is a crucial step for the synthesis of 2-Methyl-2H-isoindole-1,3-diol.

Alkylation Strategies on the Isoindole Nitrogen Atom

The N-methylation of an isoindoline (the reduced form of isoindole) is typically achieved by reacting it with a methylating agent. Common methylating agents include methyl iodide or methyl bromide, and the reaction is often carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) under basic conditions to enhance the nucleophilicity of the nitrogen atom.

N-Methylation During Ring Formation Sequences

The introduction of the N-methyl group is a critical step, often accomplished during the synthesis of the stable precursor, N-methylphthalimide (2-methyl-1H-isoindole-1,3(2H)-dione). Several reliable methods exist for the N-alkylation of the phthalimide (B116566) core. nih.govmdpi.comnih.gov

One common approach involves the direct methylation of phthalimide. For instance, phthalimide can be refluxed with dimethyl carbonate (DMC) in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield N-methylphthalimide. Another established method is the reaction of phthalic anhydride (B1165640) with a suitable source of the methylated nitrogen, such as Schiff bases derived from methylamine (B109427). clockss.org This reaction proceeds through the addition of the imine to the anhydride, followed by cyclization and elimination. clockss.org

More advanced, one-pot procedures have also been developed. Palladium-catalyzed aminocarbonylation of ortho-halobenzoates, such as methyl 2-iodobenzoate, with methylamine provides a direct route to the N-substituted isoindole-1,3-dione scaffold. These methods offer versatility and efficiency in constructing the N-methylated precursor required for subsequent reduction to the diol.

Table 1: Selected Synthetic Methods for N-Methylphthalimide

| Starting Materials | Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| Phthalimide | Dimethyl carbonate (DMC), DABCO, DMF, Reflux | N-Methylphthalimide | Utilizes a common starting material and methylating agent. |

| Phthalic Anhydride, Schiff Base | Ethanol, Reflux | N-Methylphthalimide | Mild conditions, avoids direct handling of potentially volatile amines. clockss.org |

Formation and Functionalization of Diol Moieties at C-1 and C-3

With the N-methylated isoindole-1,3-dione in hand, the central transformation is the conversion of the two carbonyl groups at the C-1 and C-3 positions into hydroxyl groups to form the target diol.

Reduction of Carbonyl Groups to Hydroxyl Functions in Isoindole-1,3-diones

The most direct and feasible route to this compound is the reduction of the corresponding dione (B5365651), N-methylphthalimide. This transformation involves the conversion of both imide carbonyls into hydroxyl groups.

Strong hydride-donating reagents are typically required for this complete reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carbonyl groups of the isoindole-1,3-dione core to the corresponding alcohols, which would yield the desired diol structure. Other related reductions have been explored, such as the selective electroreduction of N-methylphthalimide to produce 3-hydroxy-2-methyl-isoindolin-1-one, representing a partial reduction of one carbonyl group. Similarly, cobalt-catalyzed reductive alkoxylation can functionalize the carbonyl position, but this does not directly yield a diol. researchgate.net The formation of a stable dianion by reducing N-methylphthalimide with lithium in liquid ammonia (B1221849) has also been reported, highlighting the reactivity of the system towards reduction, although this intermediate is typically used for alkylation reactions. rsc.orgrsc.orglookchem.com

Table 2: Reduction Approaches for N-Methylphthalimide

| Reagent | Product(s) | Type of Reduction | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | This compound (expected) | Complete reduction of both carbonyls | |

| Electroreduction (ionic liquid, phenol) | 3-Hydroxy-2-methyl-isoindolin-1-one | Selective reduction of one carbonyl |

Stereoselective Diol Formation from Precursor Epoxides or Olefins

Stereocontrolled synthesis of the diol moiety can be achieved by applying dihydroxylation reactions to unsaturated precursors. While this compound itself is aromatic, analogous saturated systems demonstrate the viability of this approach. For instance, the cis-hydroxylation of the double bond in 2-alkyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-diones using reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) has been successfully performed to yield cis-diols. tubitak.gov.tr The stereochemical outcome of such reactions is often directed by the steric hindrance of the imide group, leading to the addition of the hydroxyl groups to the less crowded face of the molecule. tubitak.gov.tr

An alternative strategy involves the ring-opening of precursor epoxides. The epoxidation of an olefin within the isoindole framework, followed by nucleophilic ring-opening (e.g., hydrolysis), can produce trans-diols. tubitak.gov.trahievran.edu.tr The synthesis of key precursors for certain antibacterial agents has been achieved via the stereoselective opening of an epoxide on a side chain attached to an isoindole-1,3-dione structure. researchgate.net These methods provide a powerful means to control the stereochemistry of the resulting diol, which is crucial when synthesizing chiral molecules.

Protection and Deprotection Strategies for Hydroxyl Groups

In multi-step syntheses, the hydroxyl groups of the diol may require protection to prevent unwanted side reactions. Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation and selective removal. google.com

The choice of silyl group allows for tunable stability. For example, a trimethylsilyl (B98337) (TMS) ether is readily cleaved under very mild acidic conditions, while a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether is significantly more robust and requires stronger conditions, such as fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF), for removal. gelest.com This differential stability allows for the selective deprotection of one silyl ether in the presence of another. gelest.comresearchgate.net Acetates also serve as effective protecting groups and can be installed via acetylation and removed by hydrolysis. tubitak.gov.tr

Table 3: Common Protecting Groups for Diols and Deprotection Methods

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid (e.g., acetic acid in THF/water) |

| tert-Butyldimethylsilyl | TBS/TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Tetrabutylammonium fluoride (TBAF); strong acid |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Tetrabutylammonium fluoride (TBAF); strong acid |

Advanced Isolation and Purification Techniques

The isolation and purification of this compound and its synthetic intermediates rely on standard laboratory techniques. Given the polar nature of the diol, column chromatography is a principal method for purification. thieme-connect.com

Silica gel is a common stationary phase, and the mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or chloroform), with the ratio adjusted to achieve optimal separation. thieme-connect.comacgpubs.org Analytical thin-layer chromatography (TLC) is used to monitor reaction progress and determine the appropriate solvent system for column chromatography. ahievran.edu.tr

Following chromatographic purification, recrystallization is often employed to obtain the final product in high purity. mdpi.com The selection of a suitable solvent or solvent system for recrystallization is determined empirically to find conditions where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2h Isoindole 1,3 Diol

Reactivity of the 2H-Isoindole Aromatic System

The 2H-isoindole core is a benzopyrrole ring system that is isomeric with the more common indole (B1671886) structure. nih.gov Unlike indoles, the nitrogen atom in isoindoles is not directly fused to the benzene (B151609) ring. chim.it The 2H-isoindole tautomer possesses a reactive o-quinoid structure within its five-membered ring, making it highly susceptible to reactions that restore aromaticity to the six-membered benzenoid ring. ua.es Consequently, many 2H-isoindoles are unstable and can only be trapped in situ. nih.govua.es

Cycloaddition Reactions, including Diels-Alder Processes

The most characteristic reaction of the 2H-isoindole system is its participation as a 4π-electron component (a conjugated diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. ua.es This reactivity provides a reliable method for forming complex polycyclic structures. wikipedia.org In these reactions, the isoindole acts as the diene, reacting with a 2π-electron component, the dienophile, to form a substituted cyclohexene (B86901) derivative. wikipedia.orgyoutube.com

The reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive toward the Highest Occupied Molecular Orbital (HOMO) of the electron-rich isoindole diene. organic-chemistry.org

Table 1: Representative Dienophiles in Diels-Alder Reactions with Isoindoles

| Dienophile Class | Example Compound | Expected Product Type |

|---|---|---|

| Activated Alkenes | N-Phenylmaleimide (NPM) | Polycyclic imide adduct |

| Acetylenic Esters | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dihydronaphthalene derivative |

This table is based on typical reactivity patterns of the 2H-isoindole system.

Beyond the classic Diels-Alder reaction, the isoindole nucleus can participate in other pericyclic reactions, such as 1,3-dipolar cycloadditions, particularly when transformed into derivatives like isoindole N-oxides. chim.itmdpi.com

Nucleophilic and Electrophilic Addition Reactions to the Isoindole Core

The conjugated diene system within the pyrrolic ring of 2-Methyl-2H-isoindole-1,3-diol is susceptible to electrophilic addition. Similar to other conjugated dienes, this reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orgpressbooks.publibretexts.org

The mechanism involves the initial attack of an electrophile (E+) on a double bond, preferentially forming the most stable carbocation. libretexts.orgyoutube.com The resulting allylic cation has two resonance contributors, meaning the positive charge is delocalized over two carbon atoms. pressbooks.publibretexts.org Subsequent attack by a nucleophile (Nu-) can occur at either of these electron-deficient centers, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orgpressbooks.pub

Conversely, the electron-rich nature of the pyrrole-like ring generally makes it resistant to nucleophilic addition unless the ring is activated by strong electron-withdrawing groups. ksu.edu.sa However, some substituted isoindoles have been shown to undergo Michael-type additions under specific conditions. ua.es

Substitutions on the Benzenoid and Pyrrolic Rings

Electrophilic aromatic substitution is a key reaction for many heterocyclic compounds, including the isoindole system. ksu.edu.sa

Pyrrolic Ring: The five-membered ring is electron-rich and is expected to be more reactive towards electrophiles than the benzenoid ring. ksu.edu.sa In the case of this compound, the C1 and C3 positions are already substituted with hydroxyl groups. If these positions were unsubstituted, they would be the primary sites for electrophilic attack.

Benzenoid Ring: The nitrogen atom has a deactivating effect on the fused benzene ring towards electrophilic substitution. As a result, substitution reactions such as nitration, halogenation, or sulfonation are expected to occur preferentially at the C-5 and C-8 positions. ksu.edu.sa

Modern synthetic methods have enabled direct C-H functionalization of the isoindole core. For instance, N-substituted isoindoles can undergo palladium-catalyzed C-H borylation and arylation, providing access to a wide range of substituted derivatives. ua.es

Table 2: Comparison of Predicted Reactivity on the Isoindole Core

| Reaction Type | Primary Site | Driving Force | Typical Reagents |

|---|---|---|---|

| Diels-Alder Cycloaddition | Pyrrole (B145914) Ring (C1-C3a, C7a-C1) | Aromatization of benzenoid ring | Maleimides, Acetylenes |

| Electrophilic Addition | Pyrrole Ring (C1, C3) | Formation of stable allylic cation | HBr, Br₂ |

| Electrophilic Substitution | Benzenoid Ring (C5, C8) | Inherent aromaticity | Benzoyl nitrate, Pyridine-SO₃ |

Transformations Involving the Diol Functionality

The 1,3-diol group in this compound represents a significant site of reactivity, allowing for a variety of transformations typical of hydroxyl compounds.

Derivatization Reactions of Hydroxyl Groups (e.g., Etherification, Esterification)

The two hydroxyl groups can be readily derivatized to modify the compound's properties. These reactions are standard for aliphatic and aromatic alcohols. researchgate.net

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) would convert the diol to the corresponding diester. For example, treatment with acetic anhydride (B1165640) would yield 2-Methyl-2H-isoindole-1,3-diyl diacetate. nih.gov

Etherification: Reaction with alkyl halides under basic conditions (such as in the Williamson ether synthesis) would produce the corresponding dialkoxy ethers.

Chemical derivatization is a widely used technique to enhance analytical detection, for example, by adding an ionizable moiety for mass spectrometry or a chromophore for UV-Vis detection. researchgate.netnih.gov

Table 3: Selected Reagents for Hydroxyl Group Derivatization

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Esterification | Acid Anhydride | Acetic Anhydride | Acetate (B1210297) Ester |

| Esterification | Acyl Chloride | Benzoyl Chloride | Benzoate Ester |

| Silylation | Silyl (B83357) Halide | tert-Butyldimethylsilyl Chloride (TBDMSCl) | Silyl Ether |

| Esterification | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Tosylate Ester |

Oxidation Pathways Leading to Carbonyl or Carboxylic Acid Functions

The diol functionality in this compound is expected to be highly susceptible to oxidation. The structural motif, where each hydroxyl group is attached to a carbon also bonded to a nitrogen atom, is analogous to a hemiaminal. Such structures are typically unstable and readily oxidize.

The primary oxidation product would be the corresponding dicarbonyl compound, 2-Methyl-1H-isoindole-1,3(2H)-dione , also known as N-methylphthalimide. This is a highly stable, well-characterized phthalimide (B116566) derivative. openmopac.net This transformation could be achieved using a variety of mild to moderate oxidizing agents.

Under more forceful oxidative conditions, cleavage of the heterocyclic or even the benzenoid ring could occur, potentially leading to the formation of carboxylic acid derivatives. For instance, oxidative cleavage of the C1-C3 bond in the pyrrole ring could lead to derivatives of phthalic acid. The synthesis of related isoindolinone carboxylic acids demonstrates the stability of such oxidized structures. bldpharm.com

Reduction Reactions of the Diol System

The formation of the this compound system is achieved through the reduction of 2-methylisoindole-1,3-dione. The nature of the final products is highly dependent on the reducing agent and reaction conditions employed. Complete reduction to the diol is challenging, as the reaction often proceeds to yield more stable products.

Catalytic hydrogenation represents a powerful method for the reduction of cyclic imides. The use of specific ruthenium catalysts, for instance, has been shown to facilitate the hydrogenation of N-substituted phthalimides. nih.gov While the ultimate products are often the corresponding diol and amine resulting from C-N bond cleavage, the reaction pathway proceeds through intermediates that are structurally related to the diol. For example, the hydrogenation of N-benzylphthalimide can yield 1,2-benzenedimethanol (B1213519) and benzylamine (B48309), indicating a complete reduction of the carbonyls followed by cleavage of the heterocyclic ring. nih.gov

Electrochemical methods provide another avenue for the reduction of N-methylphthalimide. The compound can be reversibly reduced to its corresponding radical anion at potentials around -1.35 V in dimethylformamide (DMF) and -1.5 V in acetonitrile. dcu.ie The stability of this radical anion is a key feature of the N-methyl substituted system. Further reduction can lead to a dianion, a highly reactive intermediate. rsc.org

Chemical reductants have also been employed. The reaction of N-methylphthalimide with nickel(0) compounds under a hydrogen atmosphere can lead to the full reduction of both the carbonyl groups and the aromatic ring, yielding 2-methyloctahydro-1H-isoindole. sci-hub.se This demonstrates that under harsh conditions, the diol intermediate is not isolated. Dissolving metal reductions, such as with lithium in liquid ammonia (B1221849), generate a highly reactive dianion intermediate from N-methylphthalimide, which can then be trapped by various electrophiles. rsc.org

| Precursor | Reducing Agent/Method | Conditions | Key Products | Reference |

|---|---|---|---|---|

| N-Benzylphthalimide | Ruthenium Complex / H₂ | 1 mol% KOtBu, THF, 20 bar H₂, 110 °C, 24 h | 1,2-Benzenedimethanol, Benzylamine | nih.gov |

| N-Methylphthalimide | Electrochemical Reduction | DMF or Acetonitrile | Radical Anion | dcu.ie |

| N-Methylphthalimide | [Ni(COD)₂] / H₂ | THF, 870 psi H₂, 140 °C, 72 h | 2-Methyloctahydro-1H-isoindole | sci-hub.se |

| N-Methylphthalimide | Lithium / Liquid NH₃ | THF, -78 °C | Dianion Intermediate | rsc.org |

Role of N-Methyl Substitution in Modulating Reactivity

The methyl group attached to the nitrogen atom in 2-methylisoindole-1,3-dione plays a crucial role in directing its reactivity, particularly during reduction. Unlike unsubstituted phthalimide, which possesses an acidic N-H proton, the N-methyl derivative is protected from pathways involving deprotonation or N-H oxidative addition.

In reactions involving nickel catalysts, the reactivity of phthalimide itself can be complicated by the oxidative addition of the N-H bond to the metal center. sci-hub.se By substituting the acidic proton with a methyl group, this pathway is blocked, forcing the reaction to proceed via reduction of the carbonyl groups. This distinction in reactivity is significant; the N-methyl substitution channels the catalytic cycle towards C=O bond hydrogenation. sci-hub.se

Computational and Experimental Mechanistic Elucidation of Reaction Pathways

The elucidation of reaction pathways for the reduction of N-methylphthalimide has been approached through both experimental and computational studies, providing insight into the formation of intermediates leading to the diol system and other reduced products.

Experimental evidence from electrochemical studies points to a stepwise reduction process. The initial step is a one-electron transfer to form a stable radical anion. dcu.ieresearchgate.net Further reduction can generate a dianion, which has been characterized experimentally by its reactions with various alkylating agents to yield products resulting from either bridgehead or benzylic alkylation. rsc.org This demonstrates the nucleophilic character of the reduced species.

Mechanistic proposals for catalytic hydrogenation suggest a series of steps. For ruthenium-catalyzed reactions, it is proposed that the process begins with the hydrogenation of one carbonyl group to a hydroxyl, forming a hydroxyamide intermediate. nih.gov This can then undergo further hydrogenation. The formation of byproducts such as phthalide (B148349) suggests that alternative pathways, potentially involving ring-opening and re-cyclization, may also be operative. nih.gov

In cobalt-catalyzed reductive methoxylation of N-methylphthalimide, kinetic profiles and catalyst studies help to map the reaction progress, indicating a complex interplay between the metal catalyst, ligand, and substrate. researchgate.net For nickel-catalyzed reductions, a key mechanistic divergence is observed between N-methyl and N-silyl substituted phthalimides. The complete saturation of the aromatic ring in the N-methyl case suggests the formation of nickel nanoparticles, which are responsible for the extensive hydrogenation. In contrast, the N-silyl derivative, which does not promote nanoparticle formation, results only in the reduction of the carbonyl groups. sci-hub.se

While these studies provide a framework for understanding the reduction of the precursor dione (B5365651), direct computational or experimental mechanistic investigations detailing the stability and reactivity of the this compound intermediate are not extensively documented in the current literature, suggesting its transient nature.

Spectroscopic and Structural Characterization of 2 Methyl 2h Isoindole 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Experimental NMR data for 2-Methyl-2H-isoindole-1,3-diol is not available in the scientific literature.

For a structural assignment, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the methyl group (N-CH₃), the hydroxyl groups (-OH), the methine protons at the 1 and 3 positions (C-H), and the aromatic protons on the benzene (B151609) ring. The integration and coupling patterns of the aromatic protons would confirm their positions, while the chemical shifts of the methine and hydroxyl protons would be key indicators of the diol structure.

In ¹³C NMR spectroscopy, characteristic signals for the methyl carbon, the aromatic carbons, and most importantly, the carbons at the 1 and 3 positions bearing the hydroxyl groups would be anticipated. These would appear at a significantly different chemical shift compared to the carbonyl carbons found in the dione (B5365651) analogue, N-methylphthalimide.

A hypothetical data table for expected NMR signals is presented below for illustrative purposes, but it is not based on experimental data.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.0 | ~25 |

| C1-OH, C3-OH | Variable (broad) | - |

| C1-H, C3-H | ~5.5 - 6.0 | ~80 - 90 |

| Aromatic C-H | ~7.2 - 7.8 | ~120 - 140 |

Note: This table is a theoretical estimation and does not represent measured data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Published HRMS data specifically for this compound has not been found.

HRMS is a critical technique for determining the precise molecular formula of a compound. For this compound, the expected molecular formula is C₉H₉NO₂. An HRMS analysis would seek to find the molecular ion peak [M]⁺, or more commonly, protonated [M+H]⁺ or sodiated [M+Na]⁺ species, and measure their mass-to-charge ratio to a high degree of accuracy. This would allow for the confirmation of the elemental composition.

Table 2: Theoretical HRMS Data for this compound

| Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₉H₉NO₂ | [M+H]⁺ | 164.0706 |

Note: This table is based on theoretical calculations for the specified molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no experimentally obtained IR spectrum for this compound available in the literature.

An IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups. The presence of this band, coupled with the absence of the strong C=O stretching bands typically seen for the dione form (N-methylphthalimide) around 1700-1770 cm⁻¹, would be the primary evidence for the diol structure. Other expected peaks would include C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹) and C-O stretching vibrations (~1000-1200 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No UV-Vis spectroscopic data has been published for this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is determined by the nature of its chromophores. For this compound, the primary chromophore is the benzene ring fused to the heterocyclic system. The electronic transitions would likely be π → π* transitions associated with this aromatic system. The λₘₐₓ (wavelength of maximum absorbance) would differ from that of N-methylphthalimide, as the carbonyl groups in the dione are part of the conjugated system, whereas the hydroxyl groups in the diol are not.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

There are no published X-ray crystallographic studies for this compound.

If a stable, single crystal of the compound could be grown, X-ray crystallography would provide definitive, unambiguous proof of its molecular structure. This technique would determine the precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. It would also reveal how the molecules are arranged in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which would be expected to be a dominant feature of the crystal packing.

Chiro-optical Techniques for Stereochemical Analysis (if applicable)

The applicability of chiro-optical techniques depends on the stereochemistry of the molecule. The structure of this compound has two stereocenters at the C1 and C3 positions. This means the compound can exist as different stereoisomers (cis/trans, enantiomers).

If a single, optically active stereoisomer were isolated, chiro-optical techniques such as Circular Dichroism (CD) spectroscopy would be applicable. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and can provide information about the absolute configuration and conformation of chiral molecules. However, as no synthesis or isolation of specific stereoisomers of this compound has been reported, no chiro-optical analysis is available in the literature.

Computational Chemistry and Theoretical Studies of 2 Methyl 2h Isoindole 1,3 Diol

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the stability of molecules like 2-Methyl-2H-isoindole-1,3-diol. These methods, including ab initio and Density Functional Theory (DFT), allow for the determination of molecular geometries, electronic energies, and other key properties.

Theoretical studies on the parent compound, N-methylphthalimide, have been performed using various levels of theory, such as Møller-Plesset perturbation theory (MP2) and DFT with the B3LYP functional. researchgate.net These calculations help in predicting the equilibrium geometries and total energies of different conformers. researchgate.net For instance, calculations can determine bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape.

The stability of this compound relative to its dione (B5365651) tautomer, N-methylphthalimide, can be estimated by comparing their computed total energies. Generally, the dione form is significantly more stable. The energy difference between tautomers is a critical factor in determining their relative populations at equilibrium. nih.gov

Table 1: Calculated Geometric Parameters for N-methylphthalimide (a proxy for the isoindole system)

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-N | ~1.40 Å | |

| N-CH₃ | ~1.47 Å | |

| Bond Angle | C-N-C | ~111° |

| O=C-N | ~125° |

Note: Data is generalized from typical DFT calculations on phthalimide (B116566) systems for illustrative purposes.

Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition States

Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For a molecule like this compound, DFT could be employed to study its potential reactions, such as tautomerization to N-methylphthalimide or participation in cycloaddition reactions, a characteristic of the isoindole system. researchgate.net

The process involves mapping the potential energy surface of the reaction. Stationary points, corresponding to reactants, products, intermediates, and transition states, are located and their energies calculated. The transition state is a first-order saddle point on this surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for determining the reaction rate. nih.gov

Tautomerism and Isomerism Studies of the 2H-Isoindole System

The 2H-isoindole system is known to exhibit tautomerism. researchgate.net In the case of this compound, it exists in tautomeric equilibrium with its more stable isomer, 2-methylisoindoline-1,3-dione (N-methylphthalimide). Computational studies are invaluable for quantifying the energetic differences between such tautomers and understanding the factors that influence the equilibrium.

Theoretical calculations can predict the relative stabilities of tautomers by comparing their Gibbs free energies. nih.gov The energy difference between the diol and dione forms is expected to be significant, favoring the dione. nih.gov Factors such as solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as the polarity of the solvent can influence tautomeric equilibria. dergipark.org.tr

Table 2: Theoretical Energy Comparison of Tautomers

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| N-methylphthalimide (dione) | B3LYP/6-311++g** | 0 (Reference) |

| This compound | B3LYP/6-311++g** | Estimated > 10 |

Note: The energy difference is an estimation based on general principles of keto-enol tautomerism and studies on similar systems. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, rotations around the C-O and N-C bonds could lead to different conformers. Computational methods can be used to identify the most stable conformers and the energy barriers between them. binarystarchem.ca

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and the study of how the molecule interacts with its environment, such as a solvent. nih.govnih.gov For phthalimide derivatives, MD simulations have been used to study their interactions with biological targets and to understand their conformational flexibility. nih.gov

Table 3: Key Dihedral Angles in Conformational Analysis

| Dihedral Angle | Description | Predicted Stable Conformation |

|---|---|---|

| H-O-C-C | Orientation of the hydroxyl group | Planar or near-planar with the ring |

| C-C-N-CH₃ | Orientation of the methyl group | Staggered relative to the ring |

Note: Predictions are based on general principles of conformational analysis. libretexts.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.netnih.gov The calculated frequencies are often scaled to better match experimental data. Similarly, NMR chemical shifts and coupling constants can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. msstate.edu Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to absorption bands in the UV-Vis spectrum. nih.gov

While experimental spectra for this compound are not available, theoretical predictions for the more stable N-methylphthalimide have been performed and show good agreement with experimental data. dea.govresearchgate.net

Table 4: Predicted Spectroscopic Data for N-methylphthalimide

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| FT-IR | C=O stretching frequency | ~1700-1750 cm⁻¹ |

| C-N stretching frequency | ~1300-1400 cm⁻¹ | |

| ¹H-NMR | -CH₃ chemical shift | ~3.0-3.2 ppm |

| Aromatic protons chemical shift | ~7.5-7.9 ppm | |

| ¹³C-NMR | C=O chemical shift | ~167 ppm |

| -CH₃ chemical shift | ~24 ppm |

Note: Data is based on typical computational results for N-methylphthalimide. researchgate.netnih.govdea.gov

Advanced Research Applications of 2 Methyl 2h Isoindole 1,3 Diol and Its Derivatives

Applications in Advanced Organic Synthesis

The unique structural and electronic properties of the isoindole nucleus make its derivatives highly valuable in the field of advanced organic synthesis. thieme-connect.com Their inherent reactivity and potential for stereochemical control have positioned them as crucial intermediates and building blocks in constructing molecules with significant complexity and function. ua.es

As Chiral Building Blocks and Auxiliaries

The development of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development. Isoindole derivatives have emerged as valuable chiral scaffolds for this purpose. A key strategy involves the desymmetrization of prochiral cyclic imides using chiral lithium amide bases to produce highly functionalized molecules with excellent enantioselectivity. orgsyn.org This method provides an efficient route to chiral building blocks that have been successfully applied in the synthesis of natural products and drug molecules. orgsyn.org

Recent research has also demonstrated the first catalytic enantioselective synthesis of centrally chiral pyrroles, which can be elaborated into synthetically challenging chiral isoindole compounds. nih.gov Furthermore, specific chiral bicyclic scaffolds, such as 3-Oxo-hexahydro-1H-isoindole-4-carboxylic acid, have been designed and prepared for use as conformationally constrained inhibitors for enzymes like prolyl oligopeptidase (POP), showcasing the role of these structures in rational drug design. acs.org A new and efficient synthetic route has also been described for (R)- & (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a key chiral building block, achieving high enantiomeric excess.

In the Construction of Complex Natural Products and Heterocyclic Scaffolds

The isoindole motif is a core structural feature in a diverse range of natural products known for their significant biological activities. nih.govresearchgate.net This includes prominent classes such as:

Indolocarbazoles: Staurosporine, a potent protein kinase inhibitor, features an isoindolin-1-one (B1195906) core flanked by indole (B1671886) rings. mdpi.com

Cytochalasan Alkaloids: These macrocyclic polyketides, such as cytochalasin B and D, contain a highly substituted isoindolinone unit and exhibit profound effects on cytoskeletal dynamics. nih.gov

Aporhoeadane Alkaloids: This class of compounds also incorporates the isoindole skeleton. nih.gov

The synthesis of these complex molecules often relies on strategic construction of the isoindole framework. The Diels-Alder reaction is one of the most popular and effective strategies for this purpose, utilized in the total synthesis of various cytochalasans. nih.gov Modern synthetic chemistry continues to develop novel methods for creating polycyclic isoindolines and other complex heterocyclic scaffolds, often using isoindoles as highly reactive intermediates in cascade reactions. acs.orgnih.gov

Exploration in Materials Science

The delocalized π-electron system inherent to the isoindole structure makes its derivatives promising candidates for applications in materials science, particularly in the realm of organic electronics and functional polymers. acgpubs.orgrsc.org

Optoelectronic Properties and Applications in Organic Electronic Devices

A class of derivatives known as isoindigos (iI) has become a cornerstone for creating high-performance, electron-deficient building blocks for organic electronic devices. acs.orguky.edu These materials are integral to the development of:

Organic Field-Effect Transistors (OFETs): Copolymers based on isoindigo have demonstrated excellent performance in air-stable OFETs, with some exhibiting p-type charge mobilities exceeding 3 cm²/(V s). uky.eduresearcher.life Novel isoindigo-based small molecules have also been developed as n-type unipolar semiconductors. mdpi.commdpi.com

Organic Photovoltaics (OPVs): The broad absorption profiles of isoindigo copolymers, which can span the entire visible spectrum into the near-infrared, make them highly effective in bulk-heterojunction solar cells, with power conversion efficiencies reaching up to 6.3%. uky.eduresearcher.life The homopolymer of isoindigo can also act as a polymeric replacement for fullerenes in all-polymer solar cells. acs.org

The optoelectronic properties of these materials can be finely tuned by altering the substitution pattern on the isoindigo core, allowing for the rational design of materials with desired energy levels and absorption characteristics. acs.org Simpler isoindole-1,3-dione derivatives are also investigated for their nonlinear optical (NLO) properties, stemming from their delocalized π-electron systems. acgpubs.orgresearchgate.net

| Material Type | Device | Key Performance Metric | Reference |

|---|---|---|---|

| Isoindigo Copolymers | OFET | Hole mobility > 3 cm²/(V·s) | uky.eduresearcher.life |

| Isoindigo Copolymers | OPV | Power Conversion Efficiency up to 6.3% | uky.eduresearcher.life |

| Isoindigo Homopolymer | All-Polymer Solar Cell | Serves as fullerene replacement | acs.org |

| II-T8-IDM Derivatives | OFET | n-type electron mobilities of 10⁻³ to 10⁻⁴ cm²/V·s | mdpi.com |

Development of Functional Polymers and Coatings

The isoindole structure is a fundamental component of phthalocyanines, a class of intensely colored macrocyclic compounds that are widely used as robust industrial pigments and dyes. wikipedia.org The thermal polymerization of monomers containing phthalonitrile (B49051) groups can form highly stable isoindole, triazine, and phthalocyanine (B1677752) ring structures, a property utilized to enhance the thermal stability and flame resistance of materials like epoxy resins. mdpi.com

Beyond pigments, isoindole derivatives are being incorporated into novel functional polymers. For example, poly(N-arylene diindolylmethane)s, synthesized through catalyst-free C–N coupling reactions, are high-molecular-weight polymers that exhibit good thermal stability and strong solid-state fluorescence, making them promising materials for blue-light emitters. rsc.org These polymers also possess good electroactivity, allowing them to be cross-linked via electrochemical oxidation to form stable films. rsc.org

Investigation of Molecular Interactions and Biochemical Modulations

Derivatives of isoindole and its reduced form, isoindoline (B1297411), are privileged structures in medicinal chemistry, forming the core of numerous clinical drugs and biologically active molecules. mdpi.comnih.gov Their ability to interact with key biological targets, such as enzymes and receptors, underpins their therapeutic effects.

A paramount example is the class of immunomodulatory drugs (IMiDs) based on a phthalimide (B116566) (isoindole-1,3-dione) scaffold, which includes thalidomide (B1683933), lenalidomide, and pomalidomide. mdpi.commdpi.com The mechanism of action for these molecules involves binding to the protein cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex. mdpi.com This binding event alters the substrate specificity of the complex, leading to the targeted degradation of specific transcription factors that are crucial for the survival of malignant myeloma cells. This modulation of protein-protein interactions is central to their potent antineoplastic and immunomodulatory effects in the treatment of multiple myeloma. mdpi.com

The isoindole scaffold's versatility extends to enzyme inhibition. Novel synthesized isoindolinone derivatives have demonstrated potent, low-nanomolar inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. nih.gov Other isoindole derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells. nih.govresearchgate.net The diverse biological activities reported for this class of compounds also include antimicrobial, anti-inflammatory, and anxiolytic properties, highlighting the broad utility of the isoindole core in modulating biochemical pathways. mdpi.comresearchgate.net

| Compound/Class | Biological Target/Mechanism | Therapeutic Area | Reference |

|---|---|---|---|

| Lenalidomide/Pomalidomide (IMiDs) | Binds to Cereblon (CRBN) E3 ligase, inducing degradation of transcription factors | Oncology (Multiple Myeloma) | mdpi.com |

| Staurosporine | Potent protein kinase inhibitor | Biochemical Research | mdpi.com |

| Novel Isoindolinones | Inhibition of carbonic anhydrase I and II | Enzyme Inhibition Research | nih.gov |

| Chlorthalidone | Diuretic, antihypertensive agent | Hypertension | mdpi.com |

| Mazindol | Anorectic agent for obesity | Obesity | mdpi.com |

In Vitro Studies of Enzyme Binding and Inhibition Mechanisms

Derivatives of isoindoline-1,3-dione have been extensively investigated as inhibitors for various enzymes, particularly those implicated in neurodegenerative diseases like Alzheimer's. The core structure serves as a scaffold to which different pharmacophores can be attached to achieve specific binding interactions within an enzyme's active site.

Researchers have designed and synthesized series of 1-H-isoindole-1,3(2H)-dione derivatives to target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov In one such study, six new derivatives were synthesized and evaluated. Molecular docking and dynamics simulations were employed to predict binding affinities and interaction modes, followed by in vitro enzymatic assays to determine inhibitory activity. nih.gov

The studies revealed that these compounds typically interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. Key interactions often involve π-π stacking between the isoindoline-1,3-dione ring and aromatic amino acid residues like tryptophan (Trp) and phenylalanine (Phe) within the enzyme's active gorge. nih.gov The introduction of various substituents, such as piperazine (B1678402) moieties, allows for further interactions that enhance binding affinity and inhibitory potency. nih.gov

Detailed research findings from these studies are often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: In Vitro Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives

| Derivative | Target Enzyme | IC50 (μM) |

|---|---|---|

| Derivative I (with phenylpiperazine) | AChE | 1.12 |

| Derivative III (with diphenylmethyl moiety) | BuChE | 21.24 |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione series | AChE | 0.9 - 19.5 |

| 2-(4-Benzylpiperazin-1-yl)ethyl derivative | AChE | 0.91 |

This table presents a selection of inhibitory data for various isoindoline-1,3-dione derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Data is compiled from multiple research series. nih.gov

Receptor Ligand Interaction Research

The isoindole framework is integral to the design of ligands for various biological receptors. The study of these interactions is crucial for understanding pharmacological effects and for the development of new therapeutic agents. Receptor binding assays, often using radiolabeled ligands, are a primary method for quantifying the affinity of a compound for a specific receptor.

The affinity is typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki), with lower values indicating a stronger binding interaction. nih.gov Phthalimide derivatives have been developed as ligands for cyclooxygenase (COX) enzymes, which are technically enzymes but are often targeted in a manner akin to receptor binding in drug discovery. semanticscholar.orgresearchgate.net Computational molecular docking studies are used to predict how these ligands fit into the receptor's binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. semanticscholar.org

For instance, the introduction of a piperazine ring into an N-methylphthalimide structure was found to increase lipophilicity and enhance affinity for amino acids within the active site of COX enzymes. semanticscholar.org Such studies help in rational drug design, allowing chemists to modify the isoindole scaffold to improve binding specificity and affinity for a desired biological target. semanticscholar.org

Table 2: Predicted Binding Interactions of an Isoindoline-1,3-dione Derivative with COX-2

| Amino Acid Residue in COX-2 | Type of Interaction |

|---|---|

| Arg120 | Hydrogen Bond |

| Tyr355 | π-π Stacking |

| Val523 | Hydrophobic Interaction |

| Ser530 | Hydrogen Bond |

This table illustrates the types of non-covalent interactions predicted by molecular docking between a hypothetical isoindoline-1,3-dione ligand and key amino acid residues in the cyclooxygenase-2 (COX-2) active site. semanticscholar.org

Studies on Molecular Recognition and Self-Assembly

The rigid and aromatic nature of the isoindole core makes it a valuable component in supramolecular chemistry for studies involving molecular recognition and self-assembly. These processes are governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. While specific research on 2-Methyl-2H-isoindole-1,3-diol in this context is unavailable, the broader phthalimide family is used to create complex, ordered structures.

Phthalimide units can be incorporated into larger molecules, like polymers or macrocycles, to direct their assembly into specific architectures. The electron-deficient nature of the phthalimide ring allows it to participate in charge-transfer interactions with electron-rich aromatic systems, a key mechanism in molecular recognition. These principles are fundamental to creating novel materials with tailored electronic or host-guest properties.

Applications in Analytical Chemistry

The unique chemical and photophysical properties of the isoindole core have led to its use in various analytical applications, from fluorescent sensing to chromatographic analysis.

Design of Fluorescent Probes and Chemosensors

The isoindole ring system is a well-known fluorophore. nih.govescholarship.org Its fluorescence properties are highly sensitive to its chemical environment and substitution pattern, making it an excellent platform for designing fluorescent probes and chemosensors. nih.govescholarship.org These analytical tools are designed to detect and quantify specific analytes, such as metal ions, reactive oxygen species, or biomolecules, through a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). nih.gov

The general strategy involves attaching a receptor unit (a group that selectively binds the target analyte) to the isoindole fluorophore. Binding of the analyte to the receptor triggers a conformational or electronic change in the molecule, which in turn modulates the fluorescence output. The stability of the isoindole ring is a critical factor; electron-withdrawing groups are often incorporated to stabilize the fluorescent 2H-isoindole tautomer. nih.govescholarship.org

For example, a three-component reaction involving an aromatic dialdehyde, an amine, and a thiol can be used to rapidly synthesize a diverse library of fluorescent isoindole derivatives. escholarship.org This method allows for fine-tuning of the probe's photophysical properties and its selectivity for a target analyte.

Table 3: Properties of Isoindole-Based Fluorescent Scaffolds

| Property | Description | Relevance to Sensing |

|---|---|---|

| High Quantum Yield | Efficient conversion of absorbed light to emitted light. | Leads to brighter probes and higher sensitivity. |

| Environmental Sensitivity | Fluorescence is affected by solvent polarity and local environment. | Can be used to probe binding events or changes in cellular compartments. |

| Tunable Emission | Emission wavelength can be altered by chemical modification. | Allows for the development of probes for different biological windows and multiplexed imaging. |

| Turn-On/Off Mechanism | Analyte binding can quench or initiate fluorescence. | Provides a clear signal for the presence of the target analyte. |

This table summarizes the key photophysical properties of the isoindole fluorophore that make it suitable for the design of chemosensors. nih.govescholarship.org

Role in Chromatographic and Spectrophotometric Detection Methods

In analytical chemistry, derivatization is a common technique used to enhance the detectability of molecules in methods like High-Performance Liquid Chromatography (HPLC) and spectrophotometry. Reagents containing the isoindole or phthalaldehyde moiety are used for this purpose.

A classic example is the use of o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to derivatize primary amines (like amino acids). This reaction rapidly forms a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole, which can be easily detected with high sensitivity using a fluorescence detector in an HPLC system. researchgate.net This method is widely used for the quantitative analysis of amino acids in biological and chemical samples.

The strong ultraviolet (UV) absorbance of the isoindoline-1,3-dione structure also allows it to be used as a chromophore. When a molecule of interest that lacks a strong chromophore is derivatized with a phthalimide group, it can be readily detected and quantified using a UV-Vis spectrophotometer or an HPLC system equipped with a UV detector. mdpi.com

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of the precursor, N-methylphthalimide, can be achieved through various methods, including the reaction of phthalic anhydride (B1165640) with methylamine (B109427). google.com However, future research must focus on environmentally benign methodologies, not only for the precursor but also for the subsequent conversion to the target diol.

Several green chemistry principles are being applied to the synthesis of phthalimide (B116566) derivatives, which can serve as a template for developing methods for isoindole diols. These include:

Solventless Reactions: Heating phthalic anhydride with a primary amine without any solvent provides a simple and effective green method for creating the imide ring. researchgate.net

Alternative Solvents: The use of high-temperature, high-pressure water/ethanol mixtures or supercritical carbon dioxide has been shown to be effective for phthalimide synthesis, reducing the reliance on volatile organic compounds. rsc.orgresearchgate.net

Catalytic Routes: Heterogeneous catalysts are being explored to facilitate the amidation of phthalic anhydride, allowing for easier separation and catalyst reuse. researchgate.net

Building on this, the primary challenge is the stereoselective and green reduction of the dione (B5365651) to the diol. Future research should explore catalytic hydrogenation using earth-abundant metal catalysts or electroreductive methods that use electricity as a traceless reagent, thereby minimizing waste.

Table 1: Potential Green Synthetic Routes

| Reaction Step | Conventional Method | Potential Green Alternative | Key Advantage |

|---|---|---|---|

| Precursor Synthesis (Dione) | Phthalic anhydride + methylamine in organic solvents (e.g., toluene). google.com | Solvent-free reaction or use of supercritical CO₂. researchgate.netresearchgate.net | Reduces/eliminates hazardous solvent use. |

| Reduction to Diol | Stoichiometric metal hydride reagents (e.g., LiAlH₄, NaBH₄). | Catalytic hydrogenation (e.g., using Ni, Cu catalysts) or electrochemical reduction. | Improves atom economy and avoids hazardous reagents. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of the isoindole system is well-characterized, with the aromatic core often participating as a diene in Diels-Alder reactions. researchgate.netua.es The dione precursor offers reactivity at the carbonyl groups. The transformation of the dione to a diol fundamentally alters the electronic and steric properties of the heterocyclic ring, opening avenues for novel transformations.

The hydroxyl groups of 2-Methyl-2H-isoindole-1,3-diol are poised for a range of reactions, including esterification, etherification, and serving as nucleophiles. More significantly, the chiral nature of the diol (existing as cis and trans isomers) suggests its potential application as a chiral ligand in asymmetric catalysis. The C₂-symmetry of the cis-diol, in particular, is a common feature in successful chiral ligands. Future work could involve the synthesis of phosphine (B1218219) or amine derivatives of the diol to coordinate with transition metals for reactions such as asymmetric hydrogenation or C-C bond formation.

Table 2: Comparative Reactivity

| Compound Feature | 2-Methyl-2H-isoindole-1,3-dione | This compound (Prospective) |

|---|---|---|

| Core Reactivity | Can act as a dienophile; susceptible to nucleophilic attack at carbonyls. | Isoindole core may act as a diene in [4+2] cycloadditions. ua.es |

| Functional Group Reactivity | Carbonyl chemistry (reduction, addition). | Alcohol chemistry (esterification, etherification, oxidation). |

| Catalytic Potential | Limited direct application. | Potential as a precursor to chiral ligands for asymmetric catalysis. |

Integration into Multidisciplinary Research Platforms

Isoindole derivatives are versatile scaffolds integrated into numerous research fields. researchgate.net Phthalimides are found in drugs like thalidomide (B1683933) and lenalidomide, highlighting their importance in medicinal chemistry. mdpi.com They also serve as fluorescent dyes and components of advanced materials. nih.gov

The introduction of diol functionality provides new opportunities for multidisciplinary integration. The increased polarity and hydrogen-bonding capability conferred by the two hydroxyl groups could be exploited in several ways:

Medicinal Chemistry: The diol could serve as a rigid, chiral scaffold for designing new therapeutic agents. The hydrogen bond donor/acceptor properties are critical for molecular recognition at biological targets.

Supramolecular Chemistry: The diol units can participate in hydrogen-bond-directed self-assembly to form well-ordered supramolecular structures like gels or liquid crystals.

Polymer Science: this compound could be used as a monomer in the synthesis of novel polyesters or polyurethanes, imparting rigidity and potentially thermal stability to the resulting polymers.

Systematic Structure-Activity Relationship Studies within the Isoindole Diol Class

Structure-activity relationship (SAR) studies are fundamental to drug discovery and have been extensively applied to isoindole-1,3-dione derivatives to optimize their biological activities, such as anticancer or anti-inflammatory effects. benthamdirect.comnih.gov These studies typically explore how modifications to the N-substituent and the aromatic ring affect potency and selectivity.

For the isoindole diol class, a systematic SAR study would be a critical future step. Key parameters to investigate would include:

Stereochemistry: The relative orientation of the two hydroxyl groups (cis vs. trans) would likely have a profound impact on biological activity by altering the molecule's three-dimensional shape and its ability to interact with enzyme active sites or receptors.

Derivatization of Hydroxyl Groups: Converting the diol to mono- or di-esters/ethers with varying alkyl or aryl groups would modulate lipophilicity and steric bulk, providing insight into the target's binding pocket.

Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) ring can alter the electronic properties and metabolic stability of the molecule.

Such studies would be essential for determining if this scaffold holds promise for development into new therapeutic agents.

Table 3: Outline for a Systematic SAR Study

| Variable | Modifications to Explore | Property to Investigate |

|---|---|---|

| Diol Stereochemistry | Synthesize pure cis and trans isomers. | Impact of 3D geometry on target binding. |

| Hydroxyl Derivatization | Mono/di-acetates, mono/di-methyl ethers, benzoates. | Role of H-bonding; effect of lipophilicity and steric bulk. |

| Aromatic Substitution | Introduce F, Cl, OMe, NO₂ at positions 4 and 5. | Influence of electronics and metabolism on activity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-2H-isoindole-1,3-diol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of isoindole derivatives often involves cyclization reactions or modifications of phthalimide precursors. For example, acylating agents like 2-[(1,3-dioxo-isoindol-2-yl)methyl]benzoyl chloride can be used to introduce methyl groups via nucleophilic substitution under reflux conditions with glacial acetic acid as a solvent . Optimization includes controlling reaction time (e.g., 3–6 hours) and temperature (reflux at ~110°C) to maximize yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for confirming substituent positions and stereochemistry. For instance, methyl groups in isoindole derivatives typically show singlet peaks in -NMR at δ 2.4–2.6 ppm .

- X-ray Crystallography : Single-crystal X-ray analysis resolves bond angles and molecular packing, with mean C–C bond lengths of 1.39–1.42 Å observed in related isoindole structures .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H] for CHNO at m/z 180.0655) .

Q. How can thermal stability and decomposition pathways of this compound be assessed?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points () and decomposition temperatures (). For similar compounds, ranges from 150–180°C, while occurs above 250°C in inert atmospheres. Exothermic peaks in DSC correlate with oxidative degradation, requiring nitrogen purging to suppress side reactions .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for isoindole derivatives?

- Methodological Answer : Discrepancies between experimental -NMR shifts and computational predictions (e.g., DFT calculations) often arise from solvent effects or conformational flexibility. For example, 4-allylbenzene-1,3-diol showed a 5–10 ppm deviation in predicted vs. experimental shifts, necessitating structure revision via rotational energy profiling . Cross-validation with X-ray data and solvent-correction algorithms (e.g., COSMO-RS) improves accuracy .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The compound’s 1,3-dioxoisoindoline moiety acts as an electrophilic center. Kinetic studies show that acylation proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, and (2) proton transfer and leaving-group expulsion. Substituent effects (e.g., electron-withdrawing groups) increase reaction rates by stabilizing the transition state .

Q. How can researchers design isoindole derivatives with enhanced bioactivity through structural modifications?

- Methodological Answer :

- Ring Functionalization : Introducing electron-donating groups (e.g., methoxy) at position 5 increases solubility and binding affinity in biological targets .

- Heteroatom Substitution : Replacing oxygen with sulfur in the dioxolane ring alters redox properties, as seen in TMIO radical scavengers .

- Chiral Centers : Asymmetric synthesis using (2S)-configured precursors (e.g., methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate) enhances enantioselectivity in drug intermediates .

Q. What analytical methods are most effective for quantifying trace impurities or degradation products in isoindole-based compounds?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or negative chemical ionization (NCI) modes achieves detection limits of 0.1–1 ppm for chloropropanol analogs. Internal standards (e.g., -labeled derivatives) improve recovery rates (85–95%) in complex matrices like soy sauce .

Q. How can computational tools aid in predicting the spectroscopic and reactive properties of novel isoindole derivatives?

- Methodological Answer : The CSEARCH protocol combines quantum mechanical calculations (e.g., DFT for -NMR) with database mining to predict chemical shifts within ±3 ppm accuracy. For reactive sites, Fukui indices and molecular electrostatic potential maps identify nucleophilic/electrophilic regions, guiding synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.